6-(Trifluoromethyl)piperidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6-(Trifluoromethyl)piperidine-2,4-dione is a derivative of piperidine-2,4-dione, which is a core structure for various biologically active compounds. The trifluoromethyl group is a common substituent in medicinal chemistry due to its lipophilic nature and ability to modulate the biological activity of molecules.
Synthesis Analysis
The synthesis of trifluoromethylated piperidine-2,4-diones has been explored in several studies. For instance, trifluoromethylated pyrido[2,3-d]pyrimidine-2,4-diones were prepared from 6-aminouracils using trifluoroacetylated precursors in good yields . Another approach involved the electrochemical synthesis of 6-(trifluoromethyl)-1,4-dihydropyridine-3-carbonitriles nanoparticles through a three-component condensation process, which included the use of 4,4,4-trifluoro-1-phenylbutane-1,3-dione . These methods highlight the versatility of trifluoromethylated compounds and their potential for generating a wide array of derivatives.
Molecular Structure Analysis
The molecular structure of related compounds, such as 6-amino-3-methyl-5-nitrosopyrimidine-2,4-dione, has been characterized by crystallography, revealing intricate hydrogen bonding patterns . Although the exact structure of 6-(Trifluoromethyl)piperidine-2,4-dione is not detailed in the provided papers, the presence of the trifluoromethyl group is likely to influence the molecule's conformation and intermolecular interactions due to its strong electronegativity.
Chemical Reactions Analysis
The chemical reactivity of piperidine-2,4-dione derivatives is influenced by the substituents on the piperidine ring. For example, the synthesis of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione and its analogs involved alkylation reactions to introduce various alkyl substituents . These modifications can significantly alter the compound's chemical behavior and interaction with biological targets, such as enzymes.
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Properties
- Regioselective Synthesis : The compound has been utilized in the regioselective synthesis of trifluoromethylated pyrazoles through selective protection of trifluoromethyl‐β‐diketones (Lyga & Patera, 1990).
- Catalysis in Multi-Component Reactions : It serves as a catalyst in one-pot multi-component reactions, leading to the formation of CF3-containing spiro[indene-2,3′-piperidine] derivatives (Dai et al., 2012).
- Formation in Enantiomeric Separation : The compound is involved in the liquid chromatographic resolution of drugs with a piperidine-2,6-dione structure (Overbeke et al., 1997).
Structural and Molecular Analysis
- Structural Analysis in Crystallography : Its derivatives have been analyzed for their structural properties in crystallography, providing insights into molecular interactions and arrangements (Li et al., 2005).
Application in Synthesis and Drug Development
- Synthesis of Azaheterocycles : The compound is pivotal in synthesizing piperidine-2,4-dione-type azaheterocycles, crucial in modern drug development and natural product synthesis (Tikhov & Kuznetsov, 2020).
- Formation of Fluorine-Containing Compounds : It is involved in the formation of fluorine-containing multiply substituted dispirocyclohexanes, highlighting its utility in creating complex molecular structures (Dai et al., 2009).
Other Significant Applications
- Formation in Diazopiperidiones : The compound is used in the synthesis of diazopiperidiones, which are important in microlithography for nonchemically amplified deep UV photoresists (Tattersall et al., 2004).
Safety And Hazards
The compound has been classified under GHS07 and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Piperidine-2,6-diones, which include “6-(Trifluoromethyl)piperidine-2,4-dione”, are privileged heterocyclic scaffolds that are frequently found in numerous drugs . They are the core backbone of the CRBN ligand in the design of PROTAC drugs . Therefore, the synthesis of piperidine-2,6-diones has received considerable attention . It is expected that many novel applications of these compounds will be discovered in the future .
properties
IUPAC Name |
6-(trifluoromethyl)piperidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO2/c7-6(8,9)4-1-3(11)2-5(12)10-4/h4H,1-2H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKWYGCQFOEDNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)CC1=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)piperidine-2,4-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.